molecular formula C8H15NO2 B15265608 Piperidin-2-ylmethylacetate

Piperidin-2-ylmethylacetate

Cat. No.: B15265608
M. Wt: 157.21 g/mol
InChI Key: MGJCDJNDAADYEF-UHFFFAOYSA-N
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Description

Piperidin-2-ylmethylacetate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring attached to a methyl acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-2-ylmethylacetate typically involves the reaction of piperidine with methyl acetate under specific conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the carbonyl carbon of methyl acetate. This reaction is often carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as palladium or platinum may also be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidin-2-ylmethylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperidin-2-ylmethylacetate involves its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the piperidine ring with a methyl acetate group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

piperidin-2-ylmethyl acetate

InChI

InChI=1S/C8H15NO2/c1-7(10)11-6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3

InChI Key

MGJCDJNDAADYEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CCCCN1

Origin of Product

United States

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